molecular formula C5H2BrClOS B1273766 3-Bromothiophene-2-carbonyl chloride CAS No. 25796-68-3

3-Bromothiophene-2-carbonyl chloride

Cat. No. B1273766
CAS RN: 25796-68-3
M. Wt: 225.49 g/mol
InChI Key: QMKGMTULPADQDK-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-carbonyl chloride is a chemical compound that serves as an important intermediate in organic synthesis. It is derived from 3-bromothiophene, which is a brominated thiophene, a heterocyclic compound that includes a sulfur atom in its ring structure. The presence of the bromine atom and the carbonyl chloride group in 3-bromothiophene-2-carbonyl chloride makes it a versatile reagent for various chemical transformations, including coupling reactions and polymerizations .

Synthesis Analysis

The synthesis of 3-bromothiophene derivatives has been explored through various methods. One approach involves the one-pot oxidation and bromination of dihydrothiophenes using Br2, which yields dibromothiophenes with high efficiency . Another method includes the electrochemical coupling of 3-bromothiophene with different halides, catalyzed by nickel complexes, to form various coupled products . Additionally, the controlled polymerization of bromothiophene derivatives has been studied, with the rate of polymerization being significantly affected by the presence of additives like LiCl .

Molecular Structure Analysis

The molecular structure of 3-bromothiophene-2-carbonyl chloride is characterized by the thiophene ring, which is substituted at the 3-position with a bromine atom and at the 2-position with a carbonyl chloride group. This structure is conducive to nucleophilic substitution reactions due to the electrophilic nature of the carbonyl chloride group and the presence of the bromine atom, which can be displaced in coupling reactions .

Chemical Reactions Analysis

3-Bromothiophene derivatives participate in various chemical reactions. They can undergo condensation reactions with carbanions in the presence of copper catalysts to yield heterocyclic compounds . They are also used in acylation reactions, where the direction of acylation can lead to a mixture of isomeric products . Furthermore, palladium-catalyzed coupling reactions of 3-bromothiophene with allylic alcohols have been reported to produce selective thienyl aldehydes or ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromothiophene-2-carbonyl chloride are influenced by its functional groups. The bromine atom imparts reactivity towards nucleophilic substitution, while the carbonyl chloride group is reactive towards nucleophiles such as amines, alcohols, and carbanions. These properties make it a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmaceuticals . The compound's solubility, boiling point, and stability would be determined by its molecular structure, but specific data on these properties are not provided in the papers.

Scientific Research Applications

Catalytic Applications

3-Bromothiophene derivatives have been explored in various catalytic applications. For instance, they are used in nickel-catalyzed electrochemical coupling reactions with alkyl and alkenyl halides (Durandetti, Périchon, & Nédélec, 1997). Additionally, palladium-catalyzed coupling reactions involving bromothiophenes at the C-H bond have been reported, where these derivatives are used in producing coupling products with intact carbon-bromine bonds (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).

Synthesis of Organic Compounds

3-Bromothiophene is a vital intermediate in synthesizing various organic compounds. It has been employed in the synthesis of thiophene polymers and other organic intermediates (Wang Deng-yu, 2004). The compound also plays a role in the synthesis of thienylcopper and pentanuclear thienylcuprate, showcasing its utility in organometallic chemistry (Håkansson, Eriksson, Åhman, & Jagner, 2000).

Electrochemical and Photophysical Properties

In the realm of electrochemistry, 3-Bromothiophene derivatives have been used to study the electrosynthesis of 3-thienylzinc bromide, highlighting its role in organometallic reactions (Gosmini, Nédélec, & Périchon, 1997). Furthermore, phosphorescent organic light-emitting diodes (OLEDs) have been developed using dinuclear rhenium complexes that include bromo-bridged compounds, indicating the significance of 3-Bromothiophene derivatives in photophysical applications (Mauro, Yang, Shin, Panigati, Chang, D'alfonso, & De Cola, 2012).

Organic Synthesis

3-Bromothiophene derivatives are crucial in organic synthesis, especially in reactions involving the formation of thienyl and pentanuclear thienylcuprate complexes. They also play a significant role in the synthesis of various organic intermediates, showcasing their versatility in organic chemistry applications (Chia & McWhinnie, 1980).

Safety And Hazards

3-Bromothiophene-2-carbonyl chloride is considered hazardous. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray . It is recommended to use only outdoors or in a well-ventilated area . It is also advised to avoid contact with the substance and ensure adequate ventilation .

Future Directions

Thiophene-based analogs, such as 3-Bromothiophene-2-carbonyl chloride, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

3-bromothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKGMTULPADQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383926
Record name 3-bromothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothiophene-2-carbonyl chloride

CAS RN

25796-68-3
Record name 3-bromothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
VO Iaroshenko, S Ali, TM Babar, MSA Abbasi… - Tetrahedron, 2013 - Elsevier
… The requisite starting material, 3-bromothiophene-2-carbonyl chloride, was prepared by the … -coupling reaction 14 of 3-bromothiophene-2-carbonyl chloride with terminal aryl acetylenes …
Number of citations: 18 www.sciencedirect.com
L Li - 2018 - search.proquest.com
Two bichromophoric systems were synthesized which have thioxanthone as the chromophore that absorbs the incident light and a naphthothiophene-2-carboxanilide, which serves as …
Number of citations: 3 search.proquest.com
D McCartney, C Nottingham… - The Journal of …, 2015 - ACS Publications
… The mixture was stirred vigorously, and 3-bromothiophene-2-carbonyl chloride (15) (2.33 g, 10.4 mmol, 1.16 equiv, prepared from the corresponding carboxylic acid and oxalyl chloride) …
Number of citations: 18 pubs.acs.org
A Alhalib - 2015 - eprints.hud.ac.uk
… was removed under vacuum to provide 3-bromothiophene-2carbonyl chloride. Then, … CHCl3 (10 mL) was added to the 3-bromothiophene-2-carbonyl chloride (0.165 g, 0.73 mmol, 0.35 …
Number of citations: 4 eprints.hud.ac.uk
DA Petrone, DA Petrone - … Bulky Phosphine Ligands Enable Pd-Catalyzed …, 2018 - Springer
Although still in its early stages, the aryliodination reaction is a noteworthy transformation due to its ability to rapidly construct all-carbon quaternatry centers. Chapter 1 outlined key …
Number of citations: 0 link.springer.com

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